2-(1-Benzothiophen-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
2-(1-Benzothiophen-2-ylmethyl)-7-methyl-2,7-diazaspiro[45]decan-6-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzothiophen-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the benzothiophene moiety. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzothiophen-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-Benzothiophen-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Benzothiophen-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic structure and have been studied for their kinase inhibitory activities.
1,4-Dithiaspiro[4.5]decan-6-one: This compound features a similar spirocyclic core but with sulfur atoms, leading to different chemical properties.
Uniqueness
2-(1-Benzothiophen-2-ylmethyl)-7-methyl-2,7-diazaspiro[45]decan-6-one is unique due to the presence of the benzothiophene moiety, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
2-(1-benzothiophen-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-19-9-4-7-18(17(19)21)8-10-20(13-18)12-15-11-14-5-2-3-6-16(14)22-15/h2-3,5-6,11H,4,7-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDMVBUPEOAVDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1=O)CCN(C2)CC3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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